N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide.
Alkylation: The pyrazole derivative is then alkylated using 2-bromoethylamine to introduce the ethyl linker.
Triazole Formation: The next step involves the formation of the 1-methyl-1H-1,2,3-triazole ring
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can significantly streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The pyrazole and triazole rings are relatively stable, but selective reduction of the carboxamide group to an amine is possible under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group on the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are suitable.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Its heterocyclic rings are common motifs in bioactive molecules, indicating possible applications in drug discovery.
Medicine
In medicinal chemistry, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be explored for its anti-inflammatory, antimicrobial, or anticancer properties. The presence of the triazole ring is particularly significant, as triazoles are known for their antifungal activity.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The triazole and pyrazole rings might interact with enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring.
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
The unique combination of the furan, pyrazole, and triazole rings in N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide provides a distinct set of chemical properties and potential biological activities that are not commonly found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-14(13-5-4-8-23-13)11(2)21(18-10)7-6-16-15(22)12-9-20(3)19-17-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYAPLFTPHYSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN(N=N2)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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